molecular formula C13H11N5O3 B12555344 Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate CAS No. 150537-04-5

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12555344
CAS No.: 150537-04-5
M. Wt: 285.26 g/mol
InChI Key: LBMOSKDTZBPXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azido group, a cyclohexa-2,4-dien-1-ylidene moiety, and a dihydropyrimidine ring, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Formation of the cyclohexa-2,4-dien-1-ylidene moiety: This step may involve a series of reactions, including cyclization and oxidation, to form the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction of the azido group may produce primary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate can be compared with other azido-containing compounds and dihydropyrimidine derivatives:

    Azido Compounds: Similar compounds include azidoalkanes and azidoaromatics, which also feature the reactive azido group. the presence of the cyclohexa-2,4-dien-1-ylidene moiety and dihydropyrimidine ring in this compound makes it unique.

    Dihydropyrimidine Derivatives: Compounds such as dihydropyrimidinones and dihydropyrimidinethiones share the dihydropyrimidine core but differ in their functional groups and overall structure.

Conclusion

This compound is a versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and development.

Properties

CAS No.

150537-04-5

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl 4-azido-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11N5O3/c1-2-21-13(20)9-7-15-11(16-12(9)17-18-14)8-5-3-4-6-10(8)19/h3-7,19H,2H2,1H3

InChI Key

LBMOSKDTZBPXSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N=[N+]=[N-])C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.